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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)isoindoline
Cat. No.: B8155237
Get Quote

Technical Guide & Scaffold Profile

Executive Summary

4-(3-Chlorophenyl)isoindoline is a bicyclic secondary amine characterized by a rigidified
benzylamine core fused to a chlorophenyl ring. Unlike the more common 1-substituted or 3-
substituted isoindoline derivatives (often associated with isoindolinones like Chlorthalidone),
the 4-substituted isomer places the biaryl junction on the benzene ring of the isoindoline
system. This specific topology creates a unique vector for pi-stacking interactions and is
increasingly utilized as a "privileged scaffold" in the design of Neuropilin-1 antagonists, protein-
protein interaction (PPI) inhibitors, and CNS-active agents.

Chemical Identity & Structural Descriptors[1][2][3]

The molecule consists of an isoindoline core substituted at the C4 position with a 3-
chlorophenyl group.
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Property Descriptor

IUPAC Name 4-(3-Chlorophenyl)-2,3-dihydro-1H-isoindole
Molecular Formula C14H12CIN

Molecular Weight 229.71 g/mol

Monoisotopic Mass 229.066 g/mol

Not widely listed as a commaodity chemical;
CAS Number typically synthesized in situ or as a custom

intermediate.[1]

SMILES Clclccec(cl)c2ceccc3CNCe23

Core Scaffold 4-Arylisoindoline (Biaryl system)

Structural Nuance (Critical Distinction)

Researchers must distinguish this compound from 3-(4-chlorophenyl)isoindolin-1-one (a
metabolite of Chlorthalidone).

o Target Molecule (4-isomer): Substituent is on the benzene ring (C4/C7). The nitrogen ring is
fully reduced (secondary amine).

e Common Isomer (1/3-isomer): Substituent is on the pyrrole ring carbon (C1/C3). Often
contains a ketone.

Physicochemical Profiling

The following data synthesizes calculated values and experimental trends observed in 4-
arylisoindoline analogs.

Key Physicochemical Parameters
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Parameter Value (Approx.)

Implication for Drug
Design

cLogP 3.4-38

High Lipophilicity. The 3-
chlorophenyl group
significantly increases
hydrophobicity compared to
the parent isoindoline (LogP
~1.4), promoting membrane
permeability but potentially

limiting aqueous solubility.

pKa (Base) 9.2-96

Basic. The secondary amine is
protonated at physiological pH
(7.4), making the salt form
(e.g., hydrochloride) the

preferred species for solubility.

TPSA ~12.0 A2

Excellent CNS Permealbility.
The low polar surface area
(only one NH group) suggests
high blood-brain barrier (BBB)

penetration.

H-Bond Donors 1

Secondary amine (NH).

H-Bond Acceptors 1

Secondary amine (N).[2][3][4]

Rotatable Bonds 1

The biaryl bond between the
isoindoline C4 and the
chlorophenyl ring allows for
limited conformational flexibility
(atropisomerism is unlikely due

to low steric bulk).

Solubility & Stability

e Aqueous Solubility: Low in free base form (< 0.1 mg/mL). Moderate to high in salt forms

(HCI, TFA) or at pH < 5.
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o Chemical Stability: The isoindoline ring is susceptible to oxidation to isoindole (aromatic but
unstable) or isoindolinone (lactam) under harsh oxidative conditions. The secondary amine is
reactive and typically requires protection (e.g., Boc) during storage if not present as a salt.

Synthetic Methodology

The synthesis of 4-(3-Chlorophenyl)isoindoline relies on a robust Suzuki-Miyaura cross-
coupling strategy. Direct coupling to the unprotected amine is possible but often results in lower
yields due to catalyst poisoning; therefore, a N-protected route is the industry standard.

Protocol: Suzuki Coupling Approach

Precursor: 4-Bromoisoindoline (commercially available as HCI salt).

Step 1: Protection React 4-bromoisoindoline with Di-tert-butyl dicarbonate (Boc20) and TEA in
DCM to yield N-Boc-4-bromoisoindoline.

Step 2: Cross-Coupling

» Reagents:N-Boc-4-bromoisoindoline, 3-Chlorophenylboronic acid.
o Catalyst: Pd(dppf)Clz or Pd(PPhs)a (5-10 mol%).

e Base: Cs2CO0s or K2COs (2-3 equiv).

» Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

e Conditions: Heat at 90-110°C for 4-12 hours under Argon.

Step 3: Deprotection Treat the intermediate with TFA/DCM (1:1) or HCI/Dioxane to cleave the
Boc group, yielding the target 4-(3-Chlorophenyl)isoindoline salt.

Synthetic Pathway Visualization
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Caption: Figure 1. Standard synthetic route via Suzuki-Miyaura coupling of N-protected 4-
bromoisoindoline.

Medicinal Chemistry Applications
Scaffold Analysis

The 4-arylisoindoline moiety serves as a conformationally restricted pharmacophore.

» Rigidity: Unlike a flexible benzylamine, the isoindoline fuses the methylene linker into a ring,
reducing the entropic cost of binding.

e Vector: The C4-substitution projects the chlorophenyl ring at a distinct angle (~60° twist
relative to the core), creating a shape complementary to hydrophobic pockets in enzymes
like Neuropilin-1 (NRP1) and Bacterioferritin (BfrB).

Known Applications

o Neuropilin-1 Antagonists: 4-substituted isoindolines have been identified as arginine-mimetic
scaffolds that block the VEGF-A binding site on NRP1, exhibiting anti-angiogenic and
immunomodulatory activity.

o BfrB-Bfd Interaction Inhibitors: Derivatives of 4-amino and 4-arylisoindolines bind to the Bfd-
binding site of Pseudomonas aeruginosa Bacterioferritin (BfrB), disrupting iron homeostasis.

¢ CNS Ligands: The scaffold mimics the structure of phenylpiperazines and
tetrahydroisoquinolines, common in serotonin (5-HT) and dopamine receptor ligands.

Handling & Safety (MSDS Summary)
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o Hazard Classification: GHSO7 (Irritant).
» Signal Word: Warning.

o H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs
CO:2 from air; store as HCI or TFA salt for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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